molecular formula C12H9N3O B3316164 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 95308-00-2

2-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No. B3316164
CAS RN: 95308-00-2
M. Wt: 211.22 g/mol
InChI Key: MTNVHWFTXUNFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is a chemical compound with the molecular formula C12H9N3O . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .


Synthesis Analysis

The synthesis of “2-(Oxazolo[4,5-b]pyridin-2-yl)aniline” involves a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid, mediated by PPA . This is followed by amide bond formation between the amino group and the relevant heteroaryl carboxylic acid using EDCI and DMAP . Another method involves a one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 min .


Molecular Structure Analysis

The molecular structure of “2-(Oxazolo[4,5-b]pyridin-2-yl)aniline” consists of a pyridine ring fused with an oxazole ring, with an aniline group attached to the 2-position of the oxazole ring .

Scientific Research Applications

Synthesis Methods

  • A method for synthesizing 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in an ionic liquid medium, offering good yields and environmentally friendly conditions, is outlined in research by Satyanarayana et al. (2021) (Satyanarayana et al., 2021).
  • Hojati et al. (2011) describe a highly efficient method for synthesizing oxazolo[4,5-b]pyridines via condensation of orthoesters with o-substituted anilines or 2-amino-3-hydroxypyridine (Hojati et al., 2011).

Future Directions

The future directions for “2-(Oxazolo[4,5-b]pyridin-2-yl)aniline” could involve further exploration of its synthesis methods and potential biological activities. For instance, the development of environmentally benign protocols for its synthesis could be a promising area of research . Additionally, further studies could be conducted to explore its potential biological activities and mechanisms of action .

properties

IUPAC Name

2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNVHWFTXUNFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Reactant of Route 4
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Citations

For This Compound
2
Citations
N Sunduru, M Svensson, M Cipriano… - Journal of Enzyme …, 2017 - Taylor & Francis
Fatty acid amide hydrolase (FAAH) is a promising target for the development of drugs to treat neurological diseases. In search of new FAAH inhibitors, we identified 2-(4-…
Number of citations: 4 www.tandfonline.com
AR Healy - 2014 - research-repository.st-andrews.ac …
An understanding of the underlying mechanisms by which proteins engage and communicate within the complex cellular environment is critical to the elucidation of the molecular basis …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.